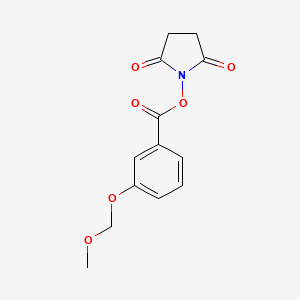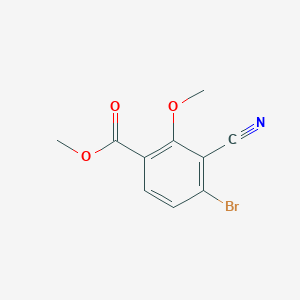
Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Microbial Metabolism and Methanol Production
Donnelly and Dagley (1980) investigated the metabolism of various methoxybenzoic acids by Pseudomonas putida, focusing on their ability to produce methanol from these compounds. They discovered that certain hydroxy- or methoxy-benzoic acids were oxidized to different degrees, contributing to our understanding of microbial degradation processes of complex organic compounds, including those similar to 3-(methoxymethoxy)-benzoic acid derivatives (Donnelly & Dagley, 1980).
2. Synthesis of Coordination Compounds and Photophysical Properties
Sivakumar et al. (2011) synthesized new aromatic carboxylic acids, including derivatives of 3,5-dihydroxy benzoic acid, for supporting lanthanide coordination compounds. These compounds, including some structurally similar to 3-(methoxymethoxy)-benzoic acid derivatives, exhibit intriguing photophysical properties, suggesting potential applications in materials science and photonics (Sivakumar et al., 2011).
3. Antibacterial Activity of Hybrid Derivatives
Satpute et al. (2018) explored the antibacterial potential of novel ester/hybrid derivatives of 3-hydroxy benzoic acid. These derivatives, related to 3-(methoxymethoxy)-benzoic acid esters, demonstrated promising antibacterial properties, indicating their potential use in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
4. GC Analysis and Derivatization of Phenolic Acids
Hušek (1992) studied the derivatization of phenolic acids, including benzoic acid derivatives, for gas chromatography (GC) analysis. The research highlights the analytical applications of such compounds in chemical analysis, potentially including 3-(methoxymethoxy)-benzoic acid esters (Hušek, 1992).
5. Selective Metalation in Organic Synthesis
Sinha, Mandal, and Chandrasekaran (2000) demonstrated the selective metalation of benzoic acids, including 3,5-dimethoxy benzoic acid, a structurally related compound. This process is integral to the synthesis of various organic compounds, indicating the relevance of similar benzoic acid derivatives in organic synthesis (Sinha, Mandal, & Chandrasekaran, 2000).
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(methoxymethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-18-8-19-10-4-2-3-9(7-10)13(17)20-14-11(15)5-6-12(14)16/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIYZAUMTKIFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















